Gemcitabine hydrochloride
Gemcitabine hydrochloride
Gemcitabine HCl is a DNA synthesis inhibitor with IC50 of 50 nM, 40 nM, 18 nM and 12 nM in PANC1, MIAPaCa2, BxPC3 and Capan2 cells, respectively.Gemcitabine induced NF-κB activity in BxPC-3, PANC-1, and MIA PaCa-2 cells and decreased the level of the NF-κB inhibitor IκBα in BxPC-3 and PANC-1 cells. Treatment of BxPC-3 cells with low dose Gemcitabine for 48 hours results in a dose-dependent increase in NF-κB binding. In contrast, NF-κB DNA binding is decreased in BxPC-3 cells treated with the higher Gemcitabine doses for 48 h; however, 24-h treatment with these higher doses increases NF-κB binding in BxPC-3 cellsIntratumoral NF-κB activity is significantly elevated (1.3- to 1.8-fold) in the Gemcitabine-treated mice compared to the PBS-treated mice, suggesting that Gemcitabine also induces NF-κB activation.
Brand Name:
Vulcanchem
CAS No.:
122111-03-9
VCID:
VC0000918
InChI:
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
SMILES:
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Molecular Formula:
C9H11F2N3O4.HCI
Molecular Weight:
299.66 g/mol
Gemcitabine hydrochloride
CAS No.: 122111-03-9
APIs
VCID: VC0000918
Molecular Formula: C9H11F2N3O4.HCI
Molecular Weight: 299.66 g/mol
CAS No. | 122111-03-9 |
---|---|
Product Name | Gemcitabine hydrochloride |
Molecular Formula | C9H11F2N3O4.HCI |
Molecular Weight | 299.66 g/mol |
IUPAC Name | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 |
Standard InChIKey | OKKDEIYWILRZIA-OSZBKLCCSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Description | Gemcitabine HCl is a DNA synthesis inhibitor with IC50 of 50 nM, 40 nM, 18 nM and 12 nM in PANC1, MIAPaCa2, BxPC3 and Capan2 cells, respectively.Gemcitabine induced NF-κB activity in BxPC-3, PANC-1, and MIA PaCa-2 cells and decreased the level of the NF-κB inhibitor IκBα in BxPC-3 and PANC-1 cells. Treatment of BxPC-3 cells with low dose Gemcitabine for 48 hours results in a dose-dependent increase in NF-κB binding. In contrast, NF-κB DNA binding is decreased in BxPC-3 cells treated with the higher Gemcitabine doses for 48 h; however, 24-h treatment with these higher doses increases NF-κB binding in BxPC-3 cellsIntratumoral NF-κB activity is significantly elevated (1.3- to 1.8-fold) in the Gemcitabine-treated mice compared to the PBS-treated mice, suggesting that Gemcitabine also induces NF-κB activation. |
Related CAS | 95058-81-4 103882-84-4 |
Synonyms | 2',2'-DFDC 2',2'-difluoro-2'-deoxycytidine 2',2'-difluorodeoxycytidine 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate 2'-deoxy-2'-difluorocytidine dFdCyd gemcitabine gemcitabine hydrochloride gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer gemcitabine, (beta-D-threo-pentafuranosyl)-isomer gemcitabine, (D-threo-pentafuranosyl)-isomer gemicitabine Gemzar LY 188011 LY-188011 |
PubChem Compound | 60749 |
Last Modified | Nov 11 2021 |
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